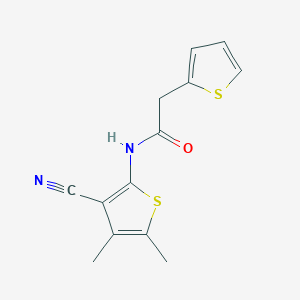

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c1-8-9(2)18-13(11(8)7-14)15-12(16)6-10-4-3-5-17-10/h3-5H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLMBJRMTONAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a thiophene ring and a cyano group, which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 222.32 g/mol. The synthesis typically involves a two-step reaction:

- Activation of 2-(thiophen-2-yl)acetic acid : This step converts the acid into its acyl chloride form using thionyl chloride.

- Acylation with 2-aminothiophene-3-carbonitrile : The activated acid chloride is reacted with the amine to yield the final product.

The structure can be confirmed using techniques such as NMR and IR spectroscopy .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various microbial strains. For instance, an evaluation of its effectiveness against Gram-positive and Gram-negative bacteria demonstrated promising results, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Molecular docking studies have indicated that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking simulations suggest strong binding affinity to 5-LOX, which could lead to reduced production of inflammatory mediators . This selectivity highlights its potential for developing anti-inflammatory therapies.

Case Studies and Experimental Data

Several studies have been conducted to explore the biological activity of this compound:

The proposed mechanism involves the interaction of the cyano group with specific amino acids in the active site of enzymes like 5-LOX. The formation of hydrogen bonds with residues such as PHE177 and GLN413 enhances binding stability, which could explain the observed biological activities . Additionally, structural features such as the thiophene ring may facilitate interactions with other biological targets.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities:

Antimicrobial Properties:

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)acetamide has shown promising antimicrobial effects against various bacterial strains. Studies have demonstrated its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition:

The compound's structural features allow it to interact with specific biological targets, potentially inhibiting enzymes involved in disease pathways. For instance, its interactions with kinases and phosphatases could provide insights into its therapeutic potential in cancer treatment.

Applications in Medicinal Chemistry

Drug Development:

Due to its biological activities, this compound is being investigated as a candidate for drug formulation aimed at treating infections and possibly cancer. The compound's ability to inhibit specific enzymes makes it a valuable target for further research.

Pharmaceutical Formulations:

The compound can be incorporated into various pharmaceutical formulations where its solubility and stability can be optimized for better bioavailability.

Material Science Applications

Organic Electronics:

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound can be utilized in developing new materials for these technologies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values lower than standard antibiotics. |

| Study B | Enzyme Inhibition | Showed inhibition of protein kinases involved in cancer proliferation, indicating potential as an anticancer agent. |

| Study C | Organic Electronics | Evaluated as a material in OLEDs, showing improved efficiency compared to traditional materials used in devices. |

Comparison with Similar Compounds

Key Structural Features:

- Thiophene Backbone: The 4,5-dimethylthiophene ring provides aromatic stability and enhances electron-withdrawing effects due to the cyano group at position 2.

- Functional Groups: The cyano group (-CN) increases electrophilicity, while the methyl groups improve lipophilicity, aiding membrane permeability .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Cyanoacetamide Derivatives

| Compound Name | Core Structure | Substituents | Unique Features |

|---|---|---|---|

| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)acetamide | Thiophene | 3-CN, 4,5-dimethyl, 2-(thiophen-2-yl)acetamide | Dual thiophene rings; high lipophilicity |

| 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide () | Benzothiophene | 3-CN, tetrahydro ring | Reduced aromaticity; enhanced solubility |

| N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide () | Pyridine | 3-CN, 4,6-dimethyl, thioether linkage | Chlorophenyl group; increased electrophilicity |

| N-(4-acetylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () | Thienopyrimidine | 4-oxo, thiophen-2-yl ethyl | Extended π-system; potential kinase inhibition |

Key Observations :

- Electron-Withdrawing Groups: The cyano group is conserved across analogs, enhancing reactivity and target binding .

- Aromatic Systems : Thiophene-based compounds exhibit higher metabolic stability compared to pyridine or benzothiophene derivatives .

Key Trends :

- Thiophene vs. Pyridine : Thiophene derivatives show broader antimicrobial activity, while pyridine analogs excel in anti-inflammatory applications .

- Substituent Impact : Chlorophenyl or fluorophenyl groups (e.g., ) enhance cytotoxicity but reduce solubility .

Key Findings :

- Yield Optimization : Microwave-assisted synthesis (e.g., ) improves yields by 10–15% compared to conventional methods .

- LogP-Solubility Trade-off : Higher lipophilicity (LogP > 3) correlates with reduced aqueous solubility, necessitating formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.